N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry, functional groups, and other structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antiproliferative Activities
Research has shown that compounds related to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide possess antiproliferative activities against cancer cell lines. For instance, studies involving pyrazole-sulfonamide derivatives have demonstrated cell selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). These findings suggest potential applications in developing novel anticancer therapies.
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. Highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown significant activities against bacterial and fungal strains (Babu et al., 2012). This indicates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial treatments.
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been explored for their ability to inhibit specific enzymes. For instance, inhibitors of the carbonic anhydrase enzyme, which is associated with various physiological and pathological processes, have been developed for potential use in treating conditions such as glaucoma, epilepsy, and cancer (Ilies et al., 2003). The specificity and potency of these inhibitors offer a promising avenue for targeted therapeutic interventions.
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-14(19)13(18)8-10/h2-9H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZVKMNRWQQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide |
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